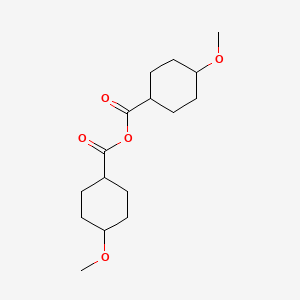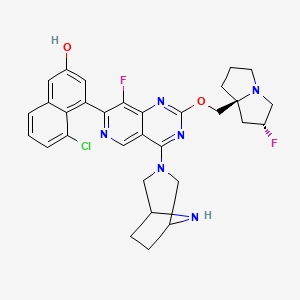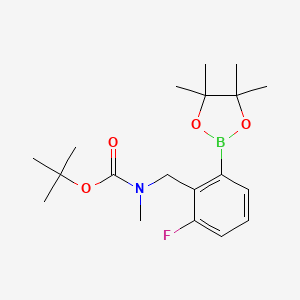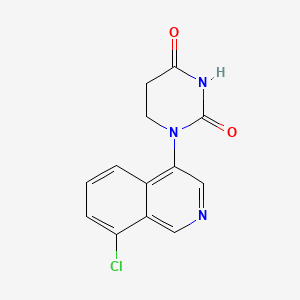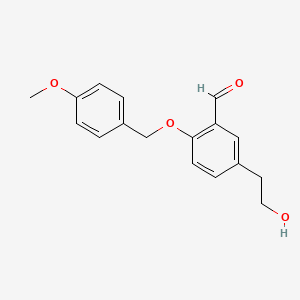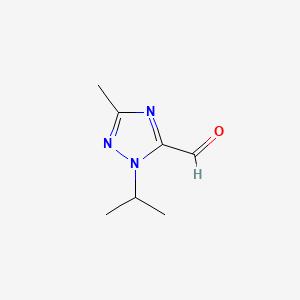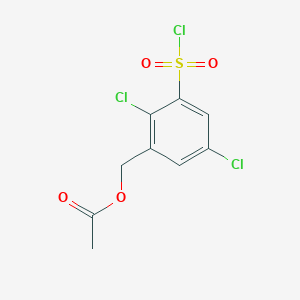![molecular formula C12H12F3N3O4 B13924588 Methyl 5,5,5-trifluoro-4-[(4-nitrophenyl)hydrazinylidene]pentanoate](/img/structure/B13924588.png)
Methyl 5,5,5-trifluoro-4-[(4-nitrophenyl)hydrazinylidene]pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5,5,5-trifluoro-4-[(4-nitrophenyl)hydrazinylidene]pentanoate is a chemical compound with the molecular formula C12H12F3N3O4 and a molecular weight of 319.24 g/mol . This compound is characterized by the presence of a trifluoromethyl group, a nitrophenyl group, and a hydrazinylidene moiety, making it a unique and versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of Methyl 5,5,5-trifluoro-4-[(4-nitrophenyl)hydrazinylidene]pentanoate typically involves the reaction of 4-nitrophenylhydrazine with methyl 5,5,5-trifluoro-4-oxopentanoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity of the compound.
Chemical Reactions Analysis
Methyl 5,5,5-trifluoro-4-[(4-nitrophenyl)hydrazinylidene]pentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 5,5,5-trifluoro-4-[(4-nitrophenyl)hydrazinylidene]pentanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5,5,5-trifluoro-4-[(4-nitrophenyl)hydrazinylidene]pentanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Methyl 5,5,5-trifluoro-4-[(4-nitrophenyl)hydrazinylidene]pentanoate can be compared with other similar compounds, such as:
Trifluoromethyl-substituted compounds: These compounds share the trifluoromethyl group, which imparts unique chemical and biological properties.
Nitrophenylhydrazones: Compounds with a nitrophenylhydrazone moiety exhibit similar reactivity and applications.
Fluorinated quinolines: These compounds are known for their biological activities and are used in medicinal chemistry.
Properties
Molecular Formula |
C12H12F3N3O4 |
|---|---|
Molecular Weight |
319.24 g/mol |
IUPAC Name |
methyl 5,5,5-trifluoro-4-[(4-nitrophenyl)hydrazinylidene]pentanoate |
InChI |
InChI=1S/C12H12F3N3O4/c1-22-11(19)7-6-10(12(13,14)15)17-16-8-2-4-9(5-3-8)18(20)21/h2-5,16H,6-7H2,1H3 |
InChI Key |
VZEJMKQCFQPIAP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(=NNC1=CC=C(C=C1)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


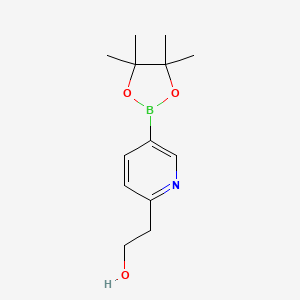
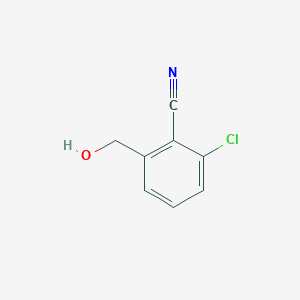

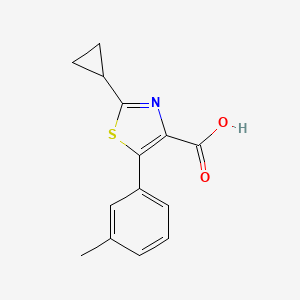
![2-Amino-8,8-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13924525.png)

![6-Chloro-2-morpholinooxazolo[4,5-C]pyridine](/img/structure/B13924536.png)
